molecular formula C22H25N3O5S B2560390 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE CAS No. 946369-18-2

4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Cat. No.: B2560390
CAS No.: 946369-18-2
M. Wt: 443.52
InChI Key: RRZCAVYDLUPLPR-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a 1,2,4-oxadiazole ring substituted with a 2,3-dimethoxyphenyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric resemblance to ester or amide groups, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-7-9-17(10-8-15)31(26,27)25-13-11-16(12-14-25)22-23-21(24-30-22)18-5-4-6-19(28-2)20(18)29-3/h4-10,16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZCAVYDLUPLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cell survival and proliferation. For example, it can inhibit the activity of caspases, which are enzymes involved in the execution of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with analogous molecules from the evidence:

Compound Oxadiazole Substituent Piperidine Sulfonyl Group Molecular Weight (g/mol) Reported/Potential Activity
Target Compound 2,3-Dimethoxyphenyl 4-Methylbenzenesulfonyl ~449.5* Inferred CNS/antimicrobial activity
4-[3-(1,3-Benzodioxol-5-Yl)-1,2,4-Oxadiazol-5-Yl]-1-[(5-Fluoro-2-Methylphenyl)Sulfonyl]Piperidine 1,3-Benzodioxol-5-yl 5-Fluoro-2-methylphenylsulfonyl 445.46 Structural analog; no explicit data
5-Substituted-1,3,4-Oxadiazol-2-Yl Derivatives Varied (e.g., alkyl, aryl) 4-Methylpiperidin-1-ylsulfonyl 350–420 Antibacterial (e.g., S. aureus)
4-(3-Phenyl-1,2,4-Oxadiazol-5-Yl)-1-[2-(Phenylsulfonyl)Ethyl]Piperidine Phenyl Phenylsulfonylethyl 397.49 Structural analog; no activity data

*Estimated based on structural similarity to .

Key Structural and Functional Differences:

Oxadiazole Substituents: The 2,3-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 1,3-benzodioxol-5-yl group in , which may enhance binding to aromatic residues in enzymes or receptors.

Sulfonyl Groups: The 4-methylbenzenesulfonyl (tosyl) group in the target compound offers moderate lipophilicity compared to the 5-fluoro-2-methylphenylsulfonyl group in , which introduces halogen-mediated hydrophobic interactions.

Biological Activity :

  • Antibacterial oxadiazole derivatives (e.g., ) with simpler sulfonyl groups exhibit activity against Gram-positive bacteria, suggesting the target compound may share similar properties if tested.
  • Compounds with 1,3-benzodioxol or dimethoxyphenyl substituents (e.g., , target) are often associated with CNS targets due to their ability to cross the blood-brain barrier .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , involving cyclization of amidoximes with carboxylic acid derivatives. The tosyl group can be introduced via sulfonylation of piperidine .
  • Pharmacological Potential: While direct data are lacking, structural analogs like L694247 (a 5-HT1 receptor ligand with a sulfonylpiperidine-oxadiazole core) highlight the therapeutic relevance of this scaffold in neuropharmacology .
  • ADMET Considerations: The 2,3-dimethoxy substituent may increase metabolic stability compared to non-substituted aryl groups, as seen in , but could also reduce aqueous solubility.

Biological Activity

The compound 4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O4C_{25}H_{28}N_{4}O_{4} with a molecular weight of 440.46 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated enhanced activity against various bacterial strains.

  • Tested Strains :
    • Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus)
    • Gram-negative bacteria (e.g., Escherichia coli)

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound ABacillus cereus2015
Compound BStaphylococcus aureus1820
Target CompoundE. coli1525

The target compound's activity against Bacillus cereus was particularly noteworthy, suggesting a strong potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The target compound has been evaluated against several cancer cell lines, showing promising results.

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)
    • HUH7 (liver cancer)

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT11612.5
Compound BMCF715.0
Target CompoundHUH710.1

The IC50 value for the target compound against the HUH7 cell line indicates a stronger cytotoxic effect compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has an IC50 of around 18.78 µM .

The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of critical enzymes or pathways in microbial and cancer cell metabolism. For instance, targeting thymidylate synthase (TS), an enzyme essential for DNA synthesis, has been identified as a key pathway through which these compounds exhibit their anticancer effects .

Case Studies

In a study conducted by Selvaraj et al., a series of oxadiazole derivatives were synthesized and tested for their biological activities. The findings revealed that compounds with piperidine side chains exhibited enhanced antimicrobial and anticancer properties compared to their non-piperidine counterparts .

Another research highlighted the synthesis of various substituted oxadiazoles that demonstrated intermediate to excellent potency against different microbial strains and cancer cell lines .

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